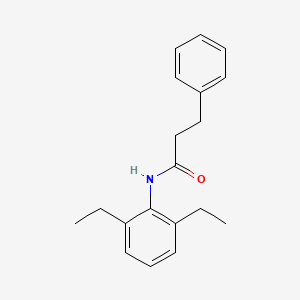

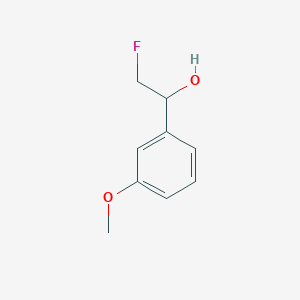

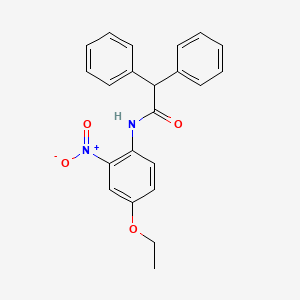

N-(2,6-diethylphenyl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2,6-diethylphenyl)acetamide” and “2-chloro-N-(2,6-diethylphenyl)acetamide” are types of acetanilide herbicides . They have been used in various applications, including as a selective pre-emergent and post-emergent herbicide to control weeds and grass .

Synthesis Analysis

The synthesis of similar compounds has been studied. For example, “3,7-dichloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide” was synthesized by combining a chloro-substituted quinoline group derived from quinclorac with a substituted amide moiety derived from pretilachlor .Molecular Structure Analysis

The molecular formula of “2-chloro-N-(2,6-diethylphenyl)acetamide” is C10H12ClNO, with an average mass of 197.66 Da and a monoisotopic mass of 197.060745 Da .Chemical Reactions Analysis

In the degradation pathway of a similar compound, alachlor, it was initially degraded to “2-chloro-N-(2,6-diethylphenyl)acetamide”, which was further degraded to 2,6-diethylaniline and then transformed into "N-(2,6-diethylphenyl)formamide" .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(2,6-diethylphenyl)acetamide” include a density of 1.2±0.1 g/cm3, a boiling point of 316.8±30.0 °C at 760 mmHg, and a melting point of 150-151 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Immunomodulatory Applications

Compounds structurally related to N-(2,6-diethylphenyl)-3-phenylpropanamide have been investigated for their immunosuppressive properties. For instance, derivatives of 2-substituted 2-aminopropane-1,3-diols have been synthesized and evaluated for their ability to decrease lymphocyte activity and extend the survival of rat skin allografts, indicating potential applications in organ transplantation and the treatment of autoimmune diseases (Kiuchi et al., 2000).

Anti-inflammatory and Antimicrobial Properties

Research on N-arylcinnamamide derivatives has shown significant anti-inflammatory potential, with certain compounds attenuating lipopolysaccharide-induced NF-κB activation, suggesting their use in treating inflammation-related conditions (Hošek et al., 2019). Additionally, these compounds have exhibited antimicrobial effectiveness against a spectrum of bacteria and fungi, underlining their potential in developing new antimicrobial agents.

Anticancer Activity

Functionalized amino acid derivatives structurally related to this compound have shown promising in vitro cytotoxicity against human cancer cell lines, including ovarian and oral cancers. This suggests a pathway for designing new anticancer agents based on modifications of the this compound structure (Kumar et al., 2009).

Luminescence and Material Science

The synthesis of compounds like 2,6-bis(diethylamide)-4-oxo(3-thiopropane)pyridine (BDP) indicates the potential of this compound derivatives in material science, particularly in creating luminescent materials for use in light-emitting devices (Tigaa et al., 2017).

Pharmaceutical Development

Structural modifications of compounds related to this compound have led to the identification of molecules with potent inhibitory effects on transcription factors NF-κB and AP-1, highlighting their potential in developing therapies for diseases where these transcription factors play a critical role (Palanki et al., 2000).

Wirkmechanismus

Target of Action

N-(2,6-diethylphenyl)-3-phenylpropanamide, also known as Lidocaine, primarily targets the neuronal sodium channels . These channels play a crucial role in the initiation and conduction of impulses in neurons, which are essential for the transmission of signals in the nervous system .

Mode of Action

This compound interacts with its targets, the neuronal sodium channels, by stabilizing the neuronal membrane . It inhibits the ionic fluxes required for the initiation and conduction of impulses, thereby effecting local anesthetic action . This interaction results in a decrease in the excitability of the neurons, leading to a numbing effect .

Biochemical Pathways

The action of this compound affects the sodium ion transport pathway . By inhibiting the sodium channels, it disrupts the normal flow of sodium ions in and out of the neurons. This disruption affects the propagation of electrical signals along the neurons, leading to a decrease in nerve sensitivity .

Result of Action

The molecular and cellular effects of this compound’s action result in local anesthesia . By blocking the sodium channels, it prevents the propagation of nerve impulses, leading to a loss of sensation in the area where it is applied .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other substances or changes in pH can affect its stability and effectiveness . Additionally, the compound’s action can be influenced by the specific characteristics of the biological environment, such as the presence of certain enzymes or proteins .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(2,6-diethylphenyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO/c1-3-16-11-8-12-17(4-2)19(16)20-18(21)14-13-15-9-6-5-7-10-15/h5-12H,3-4,13-14H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOINBVHKGYZTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2479017.png)

![2-(Tert-butylsulfanylmethyl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B2479021.png)

![2-Chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2479028.png)

![Naphtho[1',2':4,5]furo[2,3-d]isoxazole](/img/structure/B2479032.png)

![1,2-Dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2479037.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2479038.png)